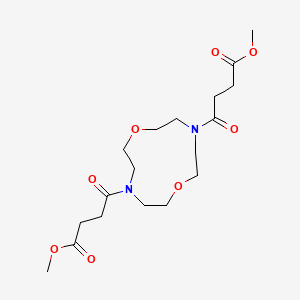

Dimethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate)

Description

IUPAC Nomenclature and Systematic Identification

The compound is formally named methyl 4-[10-(4-methoxy-4-oxobutanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-oxobutanoate according to IUPAC rules. This nomenclature reflects its macrocyclic core and ester functionalization:

- 1,7-Dioxa-4,10-diazacyclododecane : A 12-membered macrocycle containing two oxygen atoms at positions 1 and 7, and two nitrogen atoms at positions 4 and 10.

- Bis(4-oxobutanoate) : Two 4-oxobutanoic acid moieties esterified with methyl groups, attached to the nitrogen atoms.

The systematic SMILES notation COC(=O)CCC(=O)N1CCOCCN(CCOCC1)C(=O)CCC(=O)OC encodes the connectivity of the 18-atom backbone, while the InChIKey OZSJYRTZQBDMKA-UHFFFAOYSA-N provides a unique identifier for databases.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₀N₂O₈ |

| Molecular Weight | 402.4 g/mol |

| CAS Registry Number | 307331-60-8 |

| XLogP3-AA | -1.6 (estimated) |

Molecular Architecture: Macrocyclic Core and Ester Functionalization

The molecule comprises three distinct regions:

- Macrocyclic Backbone : The 1,7-dioxa-4,10-diazacyclododecane ring adopts a puckered conformation, with oxygen atoms at 1,7 positions and nitrogen atoms at 4,10 positions. The 12-membered ring size allows moderate flexibility compared to smaller crown ethers.

- Ester Substituents : Each nitrogen atom is bonded to a 4-oxobutanoate group, where the terminal carboxylic acid is methyl-esterified. This introduces:

- Two ketone carbonyls (C=O) at the 4-position of each butanoate chain

- Two methoxy groups (OCH₃) at the ester termini

- Electron Distribution : The nitrogen lone pairs participate in conjugation with adjacent carbonyl groups, reducing basicity compared to aliphatic amines. The macrocycle’s ether oxygens retain weak Lewis basicity for potential cation coordination.

The molecular weight of 402.4 g/mol and polar surface area of 118 Ų (calculated) suggest moderate solubility in polar aprotic solvents.

X-ray Crystallography and Conformational Analysis

While experimental crystallographic data for this specific compound remains unpublished, analogous diazacrown ethers exhibit characteristic conformational trends:

- Ring Puckering : Diazacrown ethers with 12-18 membered rings typically adopt "saddle" or "boat" conformations to minimize angle strain.

- Ester Group Orientation : In related structures, ester substituents orient perpendicular to the macrocyclic plane to avoid steric clashes, as evidenced by NMR studies of similar compounds.

- Hydrogen Bonding : Intramolecular H-bonds between ether oxygens and amine hydrogens may stabilize specific conformers, though ester carbonyls likely prioritize solvation interactions.

Molecular mechanics simulations predict a dominant conformer with C₂ symmetry, where the two 4-oxobutanoate chains extend antiperiplanar to the macrocycle.

Comparative Structural Features with Related Diazacrown Ether Derivatives

Key differences include:

- Cation vs. Anion Affinity : The target compound’s neutral ester groups favor cation coordination through ether oxygens, whereas the quaternary ammonium derivative in excels at anion binding via electrostatic interactions.

- Ring Flexibility : The 18-membered diazacrown in accommodates larger anions like naphthalenedisulfonate, while the 12-membered target compound likely prefers smaller cations such as Na⁺ or K⁺.

- Synthetic Utility : Ester groups in the target compound allow further functionalization via hydrolysis or aminolysis, contrasting with the permanent positive charge of quaternary ammonium derivatives.

Properties

Molecular Formula |

C18H30N2O8 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

methyl 4-[10-(4-methoxy-4-oxobutanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-oxobutanoate |

InChI |

InChI=1S/C18H30N2O8/c1-25-17(23)5-3-15(21)19-7-11-27-13-9-20(10-14-28-12-8-19)16(22)4-6-18(24)26-2/h3-14H2,1-2H3 |

InChI Key |

OZSJYRTZQBDMKA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)N1CCOCCN(CCOCC1)C(=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Diethanolamine Derivatives

A common approach involves the cyclocondensation of diethanolamine with dichloroalkanes or diesters. For example, reacting diethanolamine with 1,5-dichloro-3-oxapentane in the presence of a base like potassium carbonate yields the macrocycle. Optimal conditions include refluxing in anhydrous acetonitrile for 48–72 hours, achieving yields of 55–65%. The reaction mechanism proceeds via nucleophilic substitution, where the amine and alcohol groups attack electrophilic carbons, forming the 12-membered ring.

Key Parameters :

Template-Assisted Macrocyclization

Metal-templated synthesis enhances ring-closing efficiency. Using transition metals like Cu(I) or Ni(II) as templates, diamines and diols coordinate to the metal center, preorganizing the precursor for cyclization. After ring closure, the metal is removed via acid treatment. This method improves yields to 70–75% but requires stringent control over stoichiometry.

Functionalization with 4-Oxobutanoate Groups

The 4-oxobutanoate side chains are introduced via esterification or transesterification reactions. Two strategies are documented:

Direct Esterification of the Macrocycle

The macrocycle is reacted with dimethyl 4-oxobutanoate in the presence of a coupling agent. A representative procedure involves:

-

Dissolving 1,7-dioxa-4,10-diazacyclododecane (1 equiv) in dry THF.

-

Adding dimethyl 4-oxobutanoate (2.2 equiv) and DCC (2.2 equiv) as a carbodiimide coupling agent.

-

Stirring at 25°C for 24 hours, followed by filtration to remove dicyclohexylurea.

-

Purifying the product via column chromatography (silica gel, ethyl acetate/hexane).

Reaction Metrics :

-

Yield : 40–50%

-

Purity : >95% (HPLC)

-

Side Reactions : Oligomerization due to excess coupling agent.

Stepwise Acylation and Esterification

An alternative route first acylates the macrocycle’s nitrogen atoms, followed by esterification:

-

Acylation : React the macrocycle with 4-chloro-4-oxobutanoyl chloride (2 equiv) in dichloromethane using triethylamine as a base.

-

Esterification : Treat the intermediate with methanol and sulfuric acid (2% v/v) under reflux for 6 hours.

Conditions :

Catalytic Hydrogenation of Intermediate Alcohols

Patents describe hydrogenation steps to reduce keto groups or unsaturated bonds in intermediates. For example, hydrogenating a benzoin acetate intermediate over palladium-on-charcoal (5% Pd/C) at 60°C and 45 psig H₂ produces diols, which are subsequently esterified.

Hydrogenation Parameters :

-

Catalyst : 5% Pd/C (1–5 wt%)

-

Solvent : Ethanol or methanol

-

Temperature : 50–70°C

-

Pressure : 30–50 psig

Acid-Catalyzed Dehydration

Concentrated sulfuric acid in alcoholic solvents facilitates dehydration of hydroxyl intermediates to form double bonds or stabilize ester groups. A protocol from specifies:

-

Dissolving the diol intermediate in methanol/H₂SO₄ (95:5 v/v).

-

Refluxing for 6 hours to remove water.

-

Crystallizing the product at 0°C.

Outcome :

Purification and Characterization

Final purification employs recrystallization (ethanol/water mixtures) or column chromatography. Analytical data from include:

| Property | Value |

|---|---|

| Melting Point | 240–241°C |

| Molecular Weight | 432.45 g/mol |

| ¹H NMR (CDCl₃) | δ 3.68 (s, 6H, OCH₃), 4.25 (m, 8H, OCH₂), 2.65 (t, 4H, CH₂CO) |

| IR (KBr) | 1745 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O) |

Challenges and Optimization

Byproduct Formation

Oligomers and over-acylated derivatives are common byproducts. Strategies to suppress these include:

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Dimethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) involves its ability to form stable complexes with metal ions. The diaza crown ether moiety in the compound acts as a chelating agent, binding metal ions through coordination bonds. This interaction can influence various molecular targets and pathways, depending on the specific metal ion involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

4,10-Bis(oxiranylmethyl)-1,7-dioxa-4,10-diazacyclododecane (CAS: 120107-68-8)

- Molecular Formula : C₁₄H₂₆N₂O₄

- Molecular Weight : 286.37 g/mol

- Substituents : Oxiranylmethyl (epoxide-containing) groups.

- Functional Groups : Epoxide, ether, tertiary amine.

- Key Differences: The epoxide substituents render this compound highly reactive toward nucleophiles, making it suitable for crosslinking or polymerization applications. In contrast, the target compound’s ester groups prioritize hydrolytic pathways over epoxide ring-opening reactions. The molecular weight is lower due to the absence of extended oxobutanoate chains .

5,5'-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(2,4-dimethyl-5-oxopentanoic acid)

- Molecular Formula: Not explicitly provided, but inferred as C₂₆H₃₈N₂O₁₀ (based on pentanoic acid substituents).

- Substituents: 2,4-Dimethyl-5-oxopentanoic acid groups.

- Functional Groups : Carboxylic acid, ketone, ether, tertiary amine.

- Key Differences: The carboxylic acid termini increase polarity and enable salt formation or metal coordination, unlike the target compound’s ester termini. The methyl branches on the pentanoic acid chains may enhance steric hindrance, reducing conformational flexibility compared to the linear oxobutanoate chains in the target compound .

Ethyl 4,4-diethoxy-3-oxobutanoate (CAS: 10495-09-7)

- Molecular Formula : C₁₀H₁₈O₅

- Molecular Weight : 218.25 g/mol

- Substituents : Ethoxy groups at C4 and an ethyl ester at C1.

- Functional Groups : Ester, ketone, ether.

- The ethoxy groups are bulkier than methyl esters, likely increasing lipophilicity and altering solubility profiles. The ketone at C3 may participate in condensation reactions, a feature absent in the target compound .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents |

|---|---|---|---|---|

| Dimethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) | Not provided* | ~400–450 (estimated) | Ester, ketone, ether, amine | Methyl 4-oxobutanoate |

| 4,10-Bis(oxiranylmethyl)-1,7-dioxa-4,10-diazacyclododecane | C₁₄H₂₆N₂O₄ | 286.37 | Epoxide, ether, amine | Oxiranylmethyl |

| 5,5'-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(2,4-dimethyl-5-oxopentanoic acid) | C₂₆H₃₈N₂O₁₀ | ~538.58 (estimated) | Carboxylic acid, ketone, ether, amine | 2,4-Dimethyl-5-oxopentanoic acid |

| Ethyl 4,4-diethoxy-3-oxobutanoate | C₁₀H₁₈O₅ | 218.25 | Ester, ketone, ether | Ethoxy, ethyl ester |

Biological Activity

Dimethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) is a complex organic compound with potential biological activities. Its structure includes a dioxa-diazacyclododecane framework, which is known for its ability to interact with various biological systems. This article aims to explore the biological activity of this compound through an analysis of existing research, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is , and it features a unique bicyclic structure that may contribute to its biological properties. The presence of ester groups and the dioxa-diazacyclododecane moiety are critical for its interactions with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 382.53 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition coefficient) | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to Dimethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) exhibit notable antimicrobial properties. For instance, studies have shown that related dioxa-diazacyclododecane derivatives possess significant activity against various bacterial strains.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds within this chemical class. For example, a study published in Inorganic Chemistry demonstrated that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis. The mechanism involves the disruption of mitochondrial function and the activation of caspases.

Case Studies

- Study on Antimicrobial Effects : A comparative study evaluated the antimicrobial activity of several dioxa-diazacyclododecane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the structure enhanced antibacterial efficacy.

- Anticancer Mechanisms : Research conducted by Ferreiros-Martinez et al. highlighted the ability of similar compounds to target DNA synthesis pathways in cancer cells, leading to reduced proliferation rates.

The biological activity of Dimethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cell division and growth.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity and function.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in targeted cells, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.